molecular formula C20H11N3O3 B1672167 [(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate CAS No. 312538-03-7

[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate

Cat. No. B1672167
M. Wt: 341.3 g/mol
InChI Key: WBSWWONMTZEOGS-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as IQ-3, is a chemical with the molecular formula C20H11N3O3 . It is a compound with a complex structure that includes an indenoquinoxaline nucleus and a furan-2-carboxylate group .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The synthesis typically involves reactions of indenoquinoxalinone as a key construction block .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular weight of 341.3 g/mol . The structure includes an indenoquinoxaline nucleus and a furan-2-carboxylate group .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a molecular weight of 341.3 g/mol, a topological polar surface area of 77.6 Ų, and a complexity of 581 . It has no hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds .

properties

IUPAC Name

[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSWWONMTZEOGS-PTGBLXJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N/OC(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate
Reactant of Route 2
[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate
Reactant of Route 3
[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate
Reactant of Route 4
[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate
Reactant of Route 5
Reactant of Route 5
[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate
Reactant of Route 6
[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate

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